Cas no 941954-12-7 (2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide)

2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a 3-methylphenoxy and an acetamide group. Its molecular structure suggests potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active molecules. The compound’s rigid quinoline scaffold and functionalized side chains may enhance binding affinity in target interactions, making it valuable for drug discovery research. Its well-defined chemical properties and stability under standard conditions facilitate its use in controlled synthetic pathways. Further studies may explore its pharmacological profile, including potential activity as a modulator of specific biological targets.
2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide structure
941954-12-7 structure
Product name:2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide
CAS No:941954-12-7
MF:C22H26N2O3
Molecular Weight:366.453445911407
CID:6236146
PubChem ID:16828124

2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide
    • AKOS024645151
    • 2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide
    • F2384-0483
    • 2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
    • N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide
    • 941954-12-7
    • インチ: 1S/C22H26N2O3/c1-15(2)13-24-20-9-8-18(12-17(20)7-10-22(24)26)23-21(25)14-27-19-6-4-5-16(3)11-19/h4-6,8-9,11-12,15H,7,10,13-14H2,1-3H3,(H,23,25)
    • InChIKey: ABUYIDXWEDBBPT-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C=C(C=CC=2N1CC(C)C)NC(COC1C=CC=C(C)C=1)=O

計算された属性

  • 精确分子量: 366.19434270g/mol
  • 同位素质量: 366.19434270g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 522
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 58.6Ų

2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2384-0483-20mg
2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
941954-12-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2384-0483-3mg
2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
941954-12-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2384-0483-30mg
2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
941954-12-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2384-0483-20μmol
2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
941954-12-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2384-0483-5mg
2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
941954-12-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2384-0483-5μmol
2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
941954-12-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2384-0483-75mg
2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
941954-12-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2384-0483-40mg
2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
941954-12-7 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2384-0483-25mg
2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
941954-12-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2384-0483-2mg
2-(3-methylphenoxy)-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
941954-12-7 90%+
2mg
$59.0 2023-05-16

2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide 関連文献

2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamideに関する追加情報

Recent Advances in the Study of 2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide (CAS: 941954-12-7)

The compound 2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide (CAS: 941954-12-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique tetrahydroquinoline scaffold, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, pharmacological properties, and potential clinical applications.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide. One key area of investigation has been its interaction with specific protein targets, such as kinases and G-protein-coupled receptors (GPCRs). Preliminary data suggest that this compound exhibits high binding affinity and selectivity for certain kinase isoforms, making it a potential candidate for the development of targeted therapies in oncology and inflammatory diseases. Furthermore, its structural features have been optimized to enhance pharmacokinetic properties, including bioavailability and metabolic stability.

In addition to its pharmacological profile, recent advancements in the synthetic routes for 2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide have been reported. Novel methodologies employing catalytic asymmetric synthesis and green chemistry principles have been developed to improve yield and reduce environmental impact. These innovations not only facilitate large-scale production but also enable the exploration of structural analogs with potentially improved efficacy and safety profiles.

Another critical aspect of current research involves the evaluation of this compound in preclinical models. Studies have demonstrated its efficacy in animal models of chronic pain and neurodegenerative disorders, with notable improvements in behavioral and biochemical markers. These findings underscore the therapeutic potential of 2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide and highlight the need for further clinical validation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound through the drug development pipeline.

In conclusion, the compound 2-(3-methylphenoxy)-N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylacetamide (CAS: 941954-12-7) represents a promising candidate for therapeutic intervention in various diseases. Its unique chemical structure, combined with its demonstrated biological activity, positions it as a valuable tool for both basic research and drug discovery. Future studies should focus on elucidating its mechanism of action in greater detail and exploring its potential in combination therapies. As the field progresses, this compound may pave the way for the development of novel treatments with improved efficacy and reduced side effects.

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